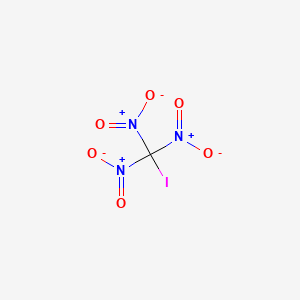![molecular formula C22H30ClNO4 B13763017 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride CAS No. 5561-89-7](/img/structure/B13763017.png)
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its stability and reactivity. The compound is characterized by the presence of methoxyphenyl groups and a diethylazanium moiety, which contribute to its distinct chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene oxide and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time. Quality control measures are implemented to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and stability. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Methylenebis [4-(1,1,3,3-tetramethylbutyl)-6-benzotriazol-2-ylphenol]
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 2,2-bis(4-methoxyphenyl)acetic acid
Uniqueness
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of properties that can be tailored for specific uses .
Propiedades
Número CAS |
5561-89-7 |
|---|---|
Fórmula molecular |
C22H30ClNO4 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
Clave InChI |
UGGLVRAINGSVBP-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



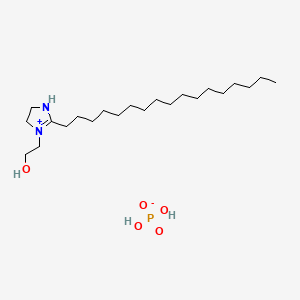
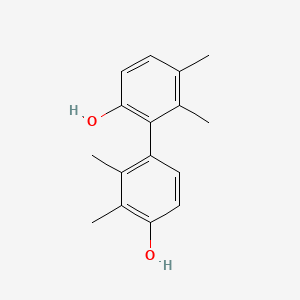
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
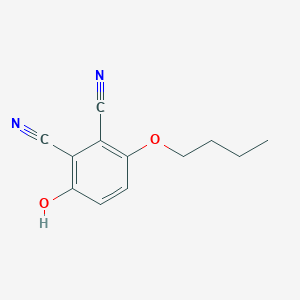
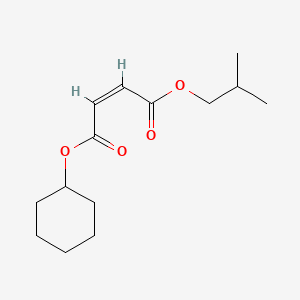
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
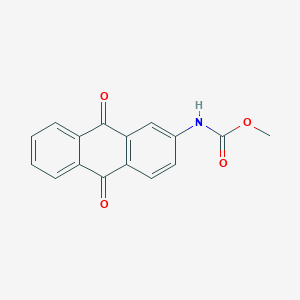
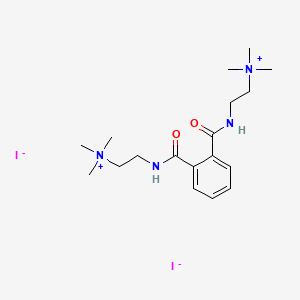
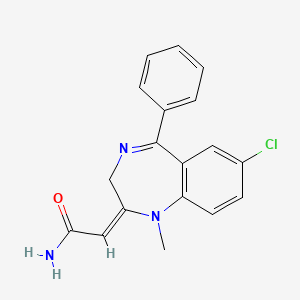
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
